Desoleandomycin is produced by the fermentation of Streptomyces griseus and other related species. The discovery of this compound was part of ongoing research into natural products derived from microbial sources, which have historically been a rich source of antibiotics.
Desoleandomycin is classified as a macrolide antibiotic. Macrolides are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and reproduction of bacteria.
The synthesis of Desoleandomycin can be approached through both natural extraction and synthetic methodologies. The natural extraction involves cultivating Streptomyces griseus in a suitable growth medium, followed by isolation and purification processes such as solvent extraction and chromatographic techniques.
Technical Details:
Desoleandomycin features a large lactone ring typical of macrolides, with various functional groups that contribute to its biological activity. The molecular formula is , and its structure includes multiple stereocenters that are crucial for its interaction with bacterial ribosomes.
Desoleandomycin undergoes various chemical reactions typical for macrolides, including hydrolysis, oxidation, and esterification. These reactions can affect its stability and efficacy as an antibiotic.
Technical Details:
Desoleandomycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.
Desoleandomycin has several scientific uses:
Desoleandomycin represents a structurally modified derivative of the natural macrolide antibiotic oleandomycin, characterized by the absence of the amino sugar desosamine. This alteration significantly impacts its biological activity and ribosomal binding affinity. Unlike clinically deployed macrolides, desoleandomycin serves primarily as a biochemical tool for studying structure-activity relationships in macrolide antibiotics due to its diminished antibacterial potency. Its study provides critical insights into the role of sugar moieties in macrolide-target interactions.
The discovery of desoleandomycin is intrinsically linked to the isolation of its parent compound, oleandomycin:
Table 1: Nomenclature Timeline of Oleandomycin and Derivatives
Year | Compound | Nomenclature Basis | Key Contributors |
---|---|---|---|
1954 | Oleandomycin | Source organism (S. antibioticus) + "-mycin" suffix | Sobin, English, Celmer |
1960 | Oleandomycin structure | Crystallography & NMR | Hochstein et al. |
1962+ | Desoleandomycin | De-desosaminylated oleandomycin aglycone | Hydrolysis studies |
Desoleandomycin’s biosynthetic origin traces to the polyketide synthase (PKS) system of Streptomyces antibioticus, though it is generated via deliberate modification of the natural product oleandomycin:
Desoleandomycin is derived from oleandomycin via hydrolysis. Oleandomycin biosynthesis involves:1. Polyketide Backbone Assembly:- Catalyzed by a type I modular PKS (OlePKS), organized in three multienzyme subunits (OLES1–3) [2].- Modules incorporate methylmalonyl-CoA extender units, forming the 14-membered macrolactone core [1] [2].2. Post-PKS Modifications:- Glycosylation:- OleG1: Transfers D-desosamine from dTDP-D-desosamine to the C-5 hydroxyl of the aglycone [1] [6].- OleG2: Attaches L-oleandrose at C-3 [1].- Epoxidation:- OleP (P450 enzyme): Catalyzes epoxide formation between C-8/C-8a, critical for bioactivity [1] [2].3. Desoleandomycin Generation:- Enzymatic cleavage of desosamine via esterases/hydrolases yields desoleandomycin [6]. Naturally occurring esterases (e.g., Ere-type) can also catalyze this modification, contributing to self-resistance in producers [8].
Table 2: Key Enzymes in Oleandomycin Biosynthesis
Gene | Enzyme Type | Function | Post-PKS Modification |
---|---|---|---|
OleG1 | Glycosyltransferase | Attaches desosamine at C-5 | Essential for ribosomal binding |
OleG2 | Glycosyltransferase | Attaches oleandrose at C-3 | Stability enhancement |
OleP | Cytochrome P450 | Catalyzes C-8/C-8a epoxidation | Bioactivity potentiation |
Desoleandomycin’s structure defines it as a 14-membered macrolactone aglycone, contrasting with glycosylated macrolides:
Table 3: Structural Comparison of Macrolide Antibiotics
Feature | Oleandomycin | Desoleandomycin | Erythromycin A |
---|---|---|---|
Macrolide ring size | 14-membered | 14-membered | 14-membered |
C-5 Sugar | Desosamine | None | Desosamine |
C-3 Sugar | Oleandrose | None | Cladinose |
C-8/C-8a group | Epoxide | Epoxide | Methyl |
Bioactivity | Moderate (weak vs. erythromycin) | Low | High |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: